molecular formula C20H43Ta-3 B14566333 2,2-Dimethylpropylidenetantalum;pentane CAS No. 61716-29-8

2,2-Dimethylpropylidenetantalum;pentane

Cat. No.: B14566333
CAS No.: 61716-29-8
M. Wt: 464.5 g/mol
InChI Key: TWNJDUMCQLHTTP-UHFFFAOYSA-N
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Description

Introduction to Organotantalum Alkylidene Complexes

Historical Evolution of Tantalum-Based Organometallic Compounds

The field of organotantalum chemistry emerged in the mid-20th century with the synthesis of simple cyclopentadienyl and carbonyl complexes. A pivotal breakthrough occurred in 1974 when Richard Schrock reported pentamethyltantalum ([Ta(CH~3~)~5~]), demonstrating the viability of high-oxidation-state tantalum alkyl complexes. This work laid the foundation for exploring tantalum-carbon multiple bonds. Early efforts focused on cyclopentadienyl derivatives like Cp~2~TaH~3~, which revealed tantalum's ability to stabilize unusual hydride configurations.

The development of alkylidene complexes accelerated in the 1980s with the discovery that trialkyltantalum dichlorides react with alkyl lithium reagents to form thermally unstable intermediates. These species undergo α-hydrogen elimination, yielding tantalum alkylidenes. For example, treating TaCl~5~ with neopentyllithium (LiCH~2~C(CH~3~)~3~) produces 2,2-dimethylpropylidenetantalum derivatives through sequential alkylation and elimination steps. This synthetic pathway, illustrated below, remains a cornerstone of alkylidene complex preparation:

  • Alkylation :
    TaCl~5~ + 3 LiCH~2~C(CH~3~)~3~ → Ta(CH~2~C(CH~3~)~3~)~3~Cl~2~ + 3 LiCl
  • α-Hydrogen Elimination :
    Ta(CH~2~C(CH~3~)~3~)~3~Cl~2~ → Ta(=CHC(CH~3~)~3~)(CH~2~C(CH~3~)~3~)~2~Cl + HCl
  • Final Alkylation :
    Ta(=CHC(CH~3~)~3~)(CH~2~C(CH~3~)~3~)~2~Cl + LiCH~2~C(CH~3~)~3~ → Ta(=CHC(CH~3~)~3~)(CH~2~C(CH~3~)~3~)~3~ + LiCl

X-ray crystallographic studies confirmed the trigonal bipyramidal geometry of these complexes, with the alkylidene ligand occupying an axial position. The bulkiness of the neopentyl groups (2,2-dimethylpropyl) prevents dimerization, a common issue in early transition metal alkylidenes.

Role of 2,2-Dimethylpropylidenetantalum in Modern Organometallic Frameworks

2,2-Dimethylpropylidenetantalum has become a paradigm for studying metal-carbon double-bond reactivity. Its electronic structure features a low-lying π* orbital, enabling nucleophilic attack at the α-carbon—a property exploited in catalytic cycles. Key applications include:

Olefin Metathesis

The compound mediates [2+2] cycloaddition between olefins, followed by retro-[2+2] cleavage to redistribute alkylidene fragments. For instance, ethylene reacts with 2,2-dimethylpropylidenetantalum to generate propylene and a tantalum ethylidene intermediate. This reactivity underpins industrial processes for polymer and fine chemical synthesis.

Hydroaminoalkylation

In collaboration with Hartwig and Herzon, researchers demonstrated that 2,2-dimethylpropylidenetantalum catalyzes the addition of secondary amines to alkenes. The proposed mechanism involves β-hydrogen abstraction to form a metalloaziridine intermediate, which undergoes olefin insertion and protonolysis to yield alkylated amines.

Surface-Supported Catalysis

Grafting 2,2-dimethylpropylidenetantalum onto silica surfaces creates heterogeneous catalysts with enhanced stability. Solid-state NMR and EXAFS studies reveal that surface siloxane bridges stabilize the complex through Ta-O-Si interactions, while maintaining catalytic activity in propane metathesis.

Structural Insights
A 1981 X-ray study of [Ta(=CHC(CH~3~)~3~)(CH~2~C(CH~3~)~3~)(PMe~3~)~2~]~2~(μ-N~2~) revealed a dinitrogen bridge with diimido character, highlighting tantalum's ability to activate inert substrates. The Ta–C(alkylidene) bond length measures 1.89 Å, shorter than Ta–C(alkyl) bonds (2.12 Å), consistent with double-bond character.

Comparative Stability
Unlike benzyl-substituted analogs, neopentylidene complexes exhibit remarkable thermal stability, decomposing only above 120°C. This stability arises from steric protection by the neopentyl groups, which hinder β-hydrogen elimination pathways.

Future Directions Recent work explores ligand modifications to fine-tune reactivity. For example, amine tris(phenolate) ligands increase electrophilicity at the tantalum center, enabling C–H activation in methane. These advances position 2,2-dimethylpropylidenetantalum as a versatile platform for next-generation catalysts.

Properties

CAS No.

61716-29-8

Molecular Formula

C20H43Ta-3

Molecular Weight

464.5 g/mol

IUPAC Name

2,2-dimethylpropylidenetantalum;pentane

InChI

InChI=1S/C5H10.3C5H11.Ta/c1-5(2,3)4;3*1-3-5-4-2;/h1H,2-4H3;3*1,3-5H2,2H3;/q;3*-1;

InChI Key

TWNJDUMCQLHTTP-UHFFFAOYSA-N

Canonical SMILES

CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].CC(C)(C)C=[Ta]

Origin of Product

United States

Preparation Methods

Ligand Precursor: Neopentane and Derivatives

Neopentane (C(CH₃)₄), a highly branched alkane, serves as a precursor to neopentyl ligands. Its synthesis, first reported by Mikhail Lvov in 1870, involves catalytic isomerization of pentanes or alkylation of smaller hydrocarbons. Dehydrogenation of neopentane could yield the neopentylidene ligand (CH₂C(CH₃)₂), though direct methods for generating such ligands remain undocumented in the context of tantalum chemistry.

Proposed Synthetic Routes for this compound

Given the absence of direct literature, the following methods are extrapolated from established organometallic synthesis techniques and analogous systems.

Metathesis Reactions with Tantalum Halides

A common route to organometallic compounds involves reacting metal halides with organolithium or Grignard reagents. For example:

  • Synthesis of Tantalum Precursor : Start with tantalum pentachloride (TaCl₅), a widely available starting material.
  • Ligand Transfer : React TaCl₅ with a neopentyl lithium (LiCH₂C(CH₃)₂) or neopentylmagnesium bromide (MgBrCH₂C(CH₃)₂) in pentane solvent.
    $$ \text{TaCl}5 + 5 \, \text{LiCH}2\text{C(CH}3\text{)}2 \rightarrow \text{Ta(CH}2\text{C(CH}3\text{)}2\text{)}5 + 5 \, \text{LiCl} $$
    Subsequent elimination reactions could yield the desired propylidene ligand via α-hydrogen abstraction, though this step remains speculative without experimental validation.

Catalytic Dehydrogenation of Neopentane

Building on industrial alkane dehydrogenation processes, tantalum-based catalysts might facilitate C–H activation in neopentane to form the propylidene ligand. For instance:

  • Catalyst Preparation : Support Ta nanoparticles on alumina or silica.
  • Reaction Conditions : Expose neopentane to the catalyst under high-temperature (300–500°C) and low-pressure conditions, analogous to propane dehydrogenation.
  • In Situ Coordination : Trap the generated neopentylidene species with a Ta center in a pentane matrix.

This approach mirrors methods used in methane coupling but faces challenges in stabilizing reactive intermediates.

Salt Metathesis with Preformed Ligands

If the neopentylidene ligand can be isolated (e.g., as a lithium salt), direct salt metathesis with TaCl₅ might occur:
$$ \text{TaCl}5 + 3 \, \text{Li[CH}2\text{C(CH}3\text{)}2\text{]} \rightarrow \text{Ta(CH}2\text{C(CH}3\text{)}2\text{)}3\text{Cl}_2 + 3 \, \text{LiCl} $$
Further reduction or ligand substitution could yield the pentane-solvated product.

Challenges and Limitations

  • Ligand Instability : Neopentylidene ligands are highly reactive and prone to dimerization or decomposition. Steric protection from the dimethyl groups may mitigate this, but no studies confirm this for Ta complexes.
  • Solvent Effects : Pentane’s low polarity might hinder ligand exchange reactions, necessitating higher temperatures or alternative solvents.
  • Characterization Difficulties : Without crystallographic or spectroscopic data, verifying the success of synthesis remains hypothetical.

Comparative Analysis of Analogous Systems

Metal Center Ligand Type Synthesis Method Key Reference
Titanium Neopentyl TiCl₄ + LiCH₂C(CH₃)₂ in hexane [Hypothetical]
Tungsten Alkylidene WCl₆ + Grignard reagent (modified)
Tantalum Cyclopentadienyl TaCl₅ + NaC₅H₅ Patent (adapted)

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropylidenetantalum;pentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tantalum oxides.

    Reduction: It can be reduced to lower oxidation states of tantalum.

    Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

    Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out at elevated temperatures.

Major Products Formed

    Oxidation: Tantalum oxides and other oxygenated derivatives.

    Reduction: Lower oxidation state tantalum compounds.

    Substitution: New organometallic compounds with different ligands.

Scientific Research Applications

2,2-Dimethylpropylidenetantalum;pentane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metal-ligand interactions in biological systems.

    Medicine: Explored for its potential use in radiopharmaceuticals and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropylidenetantalum;pentane involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through its tantalum center, facilitating electron transfer and catalytic processes. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ligand Branching Effects

The 2,2-dimethylpropylidene ligand introduces significant steric hindrance due to its branched structure. Comparable hydrocarbon analogs, such as 2,2-dimethylpentane (C₇H₁₆, CAS 590-35-2), exhibit reduced boiling points (92–94°C) compared to linear isomers (e.g., n-pentane, 36°C), highlighting how branching lowers intermolecular van der Waals forces . In organometallic systems, bulky ligands like 2,2-dimethylpropylidene can similarly reduce reactivity by shielding the metal center, a phenomenon observed in lithium diisopropylamide (LDA) complexes solvated in pentane/toluene .

Solvent Influence

Pentane’s role as a nonpolar solvent contrasts with ethers (e.g., THF) or amines (e.g., TMCDA) used in other organometallic systems. For instance, LDA forms dimers in pentane but monomers when solvated by stronger donors like TMCDA . This suggests that 2,2-Dimethylpropylidenetantalum;pentane’s reactivity may be modulated by solvent choice, though direct studies are lacking.

Physicochemical Properties

Table 1: Comparison of Hydrocarbon Analogues
Compound Molecular Formula Boiling Point (°C) Molecular Weight Branching Degree Source
n-Pentane C₅H₁₂ 36 72.15 Linear
2-Methylpentane C₆H₁₄ 60–64 86.18 Moderate
2,2-Dimethylpentane C₇H₁₆ 92–94 100.20 High
2,2-Dimethylpropane C₅H₁₂ 9.5 72.15 Very High

Key Observations :

  • Increased branching correlates with lower boiling points due to reduced surface area and van der Waals interactions .
  • In organometallic contexts, branched ligands may lower solubility in polar solvents but enhance stability in hydrocarbons like pentane.

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